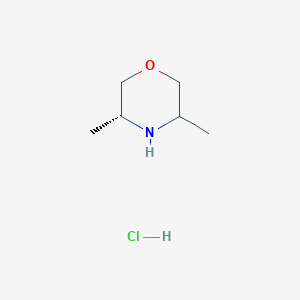

(3R)-3,5-dimethylmorpholine hydrochloride

Description

Significance of the Morpholine (B109124) Motif as a Privileged Scaffold in Heterocyclic Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely regarded as a "privileged scaffold" in medicinal and heterocyclic chemistry. This designation stems from its frequent appearance in a vast array of bioactive molecules and approved pharmaceutical agents. The structural characteristics of the morpholine motif—specifically its hydrogen bond accepting capabilities, metabolic stability, and low toxicity—contribute to its utility. chiralen.comnih.gov

Furthermore, the morpholine ring's favorable physicochemical properties, such as improving the aqueous solubility and pharmacokinetic profile of parent molecules, make it an attractive building block for drug design and development. chiralen.comnih.gov Its synthetic accessibility and the ease with which it can be functionalized further enhance its status as a cornerstone in the construction of complex molecular architectures. chiralen.com

Importance of Chirality in Cyclic Ethers and Amines for Stereoselective Transformations

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the context of biological systems. For cyclic structures like morpholines that contain both ether and amine functionalities, the introduction of stereocenters has profound implications. The three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with other chiral entities, such as enzymes and receptors in the human body. chemsrc.com

This stereospecific interaction is critical in pharmacology, where one enantiomer (a specific mirror image form) of a drug may exhibit the desired therapeutic effect while the other could be inactive or even harmful. chemsrc.comnih.gov In the realm of organic synthesis, chiral cyclic ethers and amines are invaluable tools for stereoselective transformations. They can act as chiral auxiliaries, temporarily attached to a molecule to direct a reaction to form a specific stereoisomer, or as chiral ligands in metal-catalyzed asymmetric reactions, facilitating the creation of new chiral molecules with high enantiomeric purity. nih.govnih.govresearchgate.net The defined spatial orientation of substituents on the chiral ring allows for precise control over the stereochemical outcome of a reaction. nih.gov

Overview of (3R)-3,5-Dimethylmorpholine Hydrochloride as a Representative Chiral Morpholine Derivative in Academic Investigations

This compound is a chiral derivative of the morpholine scaffold, distinguished by methyl groups at the C3 and C5 positions with a specific (R) configuration at the C3 stereocenter. As a hydrochloride salt, it is typically a stable, crystalline solid, which is convenient for handling and storage. This compound represents a valuable chiral building block, providing a pre-defined stereochemical architecture for the synthesis of more complex molecules. nih.govresearchgate.net

In academic research, chiral 3,5-disubstituted morpholines are recognized as promising candidates for the development of C2-symmetric reagents and chiral building blocks. For instance, research into the enantioselective synthesis of related trans-3,5-bis(hydroxymethyl)morpholines highlights the utility of such scaffolds. The synthetic strategy often involves coupling a chiral amino alcohol derivative (like a serinol derivative) with another chiral fragment to construct the morpholine ring with high optical purity. This methodology underscores the potential of compounds like (3R)-3,5-dimethylmorpholine to serve as foundational units for creating structurally diverse and stereochemically defined molecules for further investigation.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1542268-33-6 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Purity | Typically ≥95% |

| Storage Temperature | 2-8°C |

Data sourced from publicly available chemical supplier information.

Structure

3D Structure of Parent

Properties

CAS No. |

1542268-33-6 |

|---|---|

Molecular Formula |

C6H14ClNO |

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(3R)-3,5-dimethylmorpholine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1 |

InChI Key |

SBXQYCSQVMVHQR-VQALBSKCSA-N |

Isomeric SMILES |

C[C@@H]1COCC(N1)C.Cl |

Canonical SMILES |

CC1COCC(N1)C.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Chiral 3,5 Dimethylmorpholine Derivatives

Stereoselective Formation of the Morpholine (B109124) Ring System

Achieving stereocontrol is a critical aspect of synthesizing chiral morpholines. Various strategies have been established that allow for the precise arrangement of substituents on the morpholine core, leading to the desired enantiomerically pure products.

A primary strategy for stereoselective morpholine synthesis involves the cyclization of open-chain precursors that already contain the necessary chiral centers. This approach transfers the stereochemistry of the starting material to the final cyclic product.

The use of 1,2-amino alcohols is a common and conceptually straightforward approach for morpholine synthesis. chemrxiv.org These precursors can be converted to morpholines through annulation reactions. A simple, high-yield, one or two-step protocol involves using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.org

Another efficient method involves a sequence of coupling, cyclization, and reduction starting from readily available amino alcohols and α-halo acid chlorides. thieme-connect.com For example, the reaction of (2S)-2-aminopropan-1-ol with chloroacetyl chloride yields a chiral acyclic amide. This intermediate undergoes intramolecular cyclization followed by reduction with a reagent like lithium aluminum hydride to produce the desired substituted morpholine, such as (3S)-3-methylmorpholine, in good yield. thieme-connect.com This methodology has been successfully applied to synthesize a variety of mono-, di-, and trisubstituted morpholines. thieme-connect.com

Table 1: Synthesis of Substituted Morpholines from Amino Alcohols thieme-connect.com

| Entry | Amino Alcohol | Acid Chloride | Product | Overall Yield (%) |

|---|---|---|---|---|

| 1 | (2S)-2-aminopropan-1-ol | Chloroacetyl chloride | (3S)-3-methylmorpholine | 70 |

Data sourced from a study on the synthesis of substituted morpholines. thieme-connect.com

Aziridines, as strained three-membered rings, are versatile precursors for synthesizing a range of azaheterocycles, including morpholines. researchgate.netfrontiersin.org The strategy typically involves the nucleophilic ring-opening of an activated aziridine (B145994) followed by intramolecular cyclization. frontiersin.orgnih.gov

A highly regio- and stereoselective method involves the SN2-type ring opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to yield the morpholine derivative with high enantioselectivity. nih.gov

Another approach utilizes a gold(I)-catalyzed tandem reaction. rsc.orgresearchgate.net This method allows for the construction of morpholine derivatives from easily available aziridines and propargyl alcohols under mild conditions. The gold(I) catalyst facilitates a sequence of nucleophilic ring-opening of the aziridine, a 6-exo-dig cyclization, and double bond isomerization. rsc.org The resulting unsaturated morpholines can then be hydrogenated to achieve the target saturated morpholine derivatives with good diastereoselectivity. rsc.orgmdpi.com

A novel diastereoselective synthesis of cis-3,5-disubstituted morpholines was achieved through the electrophile-induced ring closure of 1-substituted-2-(allyloxymethyl)aziridines. nih.gov For instance, reacting 1-tert-Butyl-2-(allyloxymethyl)aziridine with bromine in dichloromethane (B109758) leads to the formation of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. nih.gov

Epoxides serve as effective precursors for morpholine synthesis. Substituted morpholines can be synthesized in good yields from nitrogen-tethered alkanol epoxides using a catalyst such as BF₃·Et₂O. researchgate.net This intramolecular cyclization has been applied in the synthesis of bioactive compounds. researchgate.net

One-pot procedures starting from epoxides have also been developed. For example, enantiomerically pure 2-(hydroxymethyl)morpholines can be synthesized from (S)-epichlorohydrin and various amino alcohols. researchgate.net The ring-opening of epoxides is a key step in these synthetic routes. mdpi.comacs.org

An efficient method for constructing the morpholine ring has been developed using an indium(III)-catalyzed intramolecular reductive etherification reaction. oup.comxjtlu.edu.cn This methodology allows for the synthesis of a variety of substituted morpholines, including 2,3-, 2,5-, and 2,6-disubstituted derivatives, with good to excellent yields and high diastereoselectivity. oup.comxjtlu.edu.cnresearchgate.net

The reaction features mild catalytic conditions and demonstrates compatibility with a broad range of functional groups, including readily removable N-protecting groups like Boc, Cbz, and Fmoc. oup.com The proposed mechanism involves the indium(III) bromide (InBr₃) catalyst promoting the cyclization and dehydration of a keto alcohol intermediate to form an oxocarbenium ion, which is then reduced. oup.com This stereoselective synthesis has been used in the total synthesis of natural products like (±)-chelonin C. researchgate.netfigshare.com

Table 2: Indium(III)-Catalyzed Synthesis of Morpholine Derivatives oup.com

| Substrate | Product | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| N-Boc protected keto alcohol | cis-2,5-disubstituted morpholine | InBr₃ | 85 | >20:1 |

| N-Cbz protected keto alcohol | cis-2,6-disubstituted morpholine | InBr₃ | 92 | >20:1 |

Data sourced from a study on Indium(III)-catalyzed reductive etherification. oup.com

Multicomponent reactions (MCRs), which involve three or more starting materials reacting in a single step, offer an efficient and atom-economical pathway to complex molecules like morpholines. researchgate.netnih.gov The Ugi multicomponent reaction, for example, has been utilized for the synthesis of morpholine derivatives. researchgate.net These strategies are valued for their ability to rapidly generate molecular diversity from simple building blocks.

Cyclization Reactions Utilizing Chiral Precursors

Enantioselective Synthesis of (3R)-3,5-Dimethylmorpholine and its Analogs

Achieving the desired enantiomer, such as (3R)-3,5-dimethylmorpholine, requires synthetic routes that are highly enantioselective. Modern organic synthesis offers several powerful approaches to this challenge, including asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric catalysis stands as one of the most efficient methods for preparing chiral molecules due to its operational simplicity, high efficiency, and atom economy. nih.gov This approach can be broadly categorized into transition metal-catalysis and organocatalysis, both of which have been successfully applied to the synthesis of chiral morpholines.

Transition metals have proven to be versatile catalysts in a wide array of chemical transformations, enabling the construction of complex cyclic structures. mdpi.com

Rhodium (Rh)-Catalyzed Reactions: Rhodium complexes are particularly effective in asymmetric hydrogenation reactions. For instance, the asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle has been developed to produce 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org This "after cyclization" method is a powerful strategy for creating chiral N-heterocyclic compounds. nih.govrsc.org Additionally, Rhodium catalysts have been employed in the intramolecular cyclization of nitrogen-tethered allenols to afford highly substituted morpholines with excellent yields and diastereoselectivities. rsc.org

Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions like the Suzuki-Miyaura reaction being prime examples. mdpi.com In the context of morpholine synthesis, palladium catalysts have been used in sequential reactions to build the heterocyclic ring with stereocontrol. For example, a diastereoselective synthesis of various substituted morpholines has been achieved using a Pd(0)-catalyzed Tsuji–Trost reaction followed by an Fe(III)-catalyzed heterocyclization. acs.org This strategy has been applied to produce 2,6-, 2,5-, and 2,3-disubstituted morpholines in good to excellent yields and diastereoselectivities. acs.org

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) / dr | Reference |

| SKP–Rh complex | Asymmetric Hydrogenation | 2-substituted dehydromorpholines | 2-substituted chiral morpholines | Quantitative | up to 99% ee | nih.govrsc.org |

| Rh(I)/Josiphos | Intramolecular Cyclization | Nitrogen-tethered allenols | Substituted morpholines | up to 99% | >99:1 dr | rsc.org |

| Pd(0)/Fe(III) | Tsuji–Trost/Heterocyclization | Vinyloxiranes & amino-alcohols | cis-2,6-disubstituted morpholine | 89% | 95:5 dr | acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. rsc.org One prominent activation mode is enamine catalysis, where a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While the pyrrolidine (B122466) nucleus is often more efficient in enamine catalysis, morpholine-based organocatalysts have been developed and studied. nih.gov The lower reactivity of morpholine enamines is often attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, which decreases the enamine's nucleophilicity. nih.gov Despite these challenges, new β-morpholine amino acid catalysts have been designed that work efficiently in reactions like the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and diastereoselectivities. nih.gov Other organocatalytic strategies include the asymmetric halocyclization of alkenols using cinchona alkaloid-derived catalysts to produce morpholines with quaternary stereocenters in high yields and enantioselectivities. rsc.orgrsc.org

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) / dr | Reference |

| Cinchona alkaloid-derived phthalazine | Enantioselective Chlorocycloetherification | Alkenols | Chlorinated 2,2-disubstituted morpholines | Excellent | Excellent | rsc.org |

| β-morpholine amino acids | 1,4-addition (Michael addition) | Aldehydes and nitroolefins | γ-nitro aldehydes | Excellent | up to 99% de | nih.gov |

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used to produce enantiomerically pure compounds.

Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov By attaching an acyl group to the nitrogen of a chiral oxazolidinone, the auxiliary's substituents sterically guide the approach of electrophiles, leading to highly diastereoselective bond formation. wikipedia.org For instance, the alkylation of amides derived from pseudoephedrine, another effective chiral auxiliary, proceeds with high diastereoselectivity to create enantiomerically enriched carboxylic acids, ketones, and alcohols after cleavage of the auxiliary. harvard.edu This approach allows for the synthesis of complex molecules with multiple stereocenters in a controlled manner.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. mdpi.comankara.edu.tr This approach is highly attractive because it directly incorporates existing stereocenters into the target molecule.

Serine Derivatives: The amino acid serine is a powerful chiral pool reagent due to its inherent chirality and functional groups. mdpi.com For example, the enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines has been achieved starting from a serinol derivative. nih.gov A key step in this synthesis involves the coupling of the serinol derivative with an equivalent of 2,3-O-isopropylideneglycerol triflate, effectively building the morpholine backbone from two distinct chiral fragments. nih.gov

Propane Diols: Chiral 1,3-propane diols are another valuable class of precursors. Asymmetric syntheses of these diols can be achieved, for instance, from monoalkylmalonic acids using chiral auxiliaries like 8-phenylmenthol to direct the stereochemistry. rsc.org These enantiopure diols can then be elaborated into the morpholine ring system through cyclization with appropriate amino-containing fragments.

Asymmetric Catalysis in Morpholine Synthesis

Diastereoselective Control in the Synthesis of Substituted Morpholines

When synthesizing morpholines with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Various metal-catalyzed and organocatalytic methods have been developed to achieve high levels of diastereocontrol, often favoring the formation of one diastereomer (e.g., cis or trans) over others.

Iron(III) catalysis has been used for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from amino ethers or hydroxy amines bearing an allylic alcohol. thieme-connect.com These reactions proceed with high diastereoselectivity, predominantly forming the cis isomer, which can be explained by a plausible mechanism involving a thermodynamic equilibrium. thieme-connect.com Similarly, a photocatalytic, diastereoselective annulation strategy has been reported for synthesizing a variety of substituted morpholines, including challenging tri- and tetra-substituted scaffolds, with high diastereomeric ratios (>20:1 dr). acs.org Another approach involves an electrophile-induced ring closure of 2-(allyloxymethyl)aziridines, which diastereoselectively yields cis-3,5-disubstituted morpholines. nih.gov

| Method | Catalyst/Reagent | Precursor | Product | Diastereomeric Ratio (dr) | Reference |

| Heterocyclization | Iron(III) chloride | Amino allylic alcohols | cis-2,6-disubstituted morpholine | 95:5 (cis/trans) | thieme-connect.com |

| Photocatalytic Annulation | Visible-light photocatalyst | Imines and alcohols | trans-2,3-disubstituted morpholines | >20:1 | acs.org |

| Electrophile-induced cyclization | Bromine | 2-(allyloxymethyl)aziridine | cis-3,5-di(bromomethyl)morpholine | Diastereoselective | nih.gov |

| Oxyamination | Copper(II) 2-ethylhexanoate | Alkenols | 2-aminomethyl morpholines | High diastereoselectivity | nih.gov |

Strategies for cis and trans Stereoisomer Control in 3,5-Disubstituted Morpholines

Control over the relative stereochemistry of substituents at the C3 and C5 positions is crucial for accessing specific diastereomers of 3,5-disubstituted morpholines. Different synthetic strategies have been developed to selectively yield either cis or trans isomers.

One effective strategy for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines involves a palladium-catalyzed carboamination reaction. nih.gov This approach utilizes enantiomerically pure amino alcohols as starting materials, which are converted to O-allyl ethanolamine (B43304) derivatives. The key step is an intramolecular aminopalladation followed by reductive elimination, which proceeds with high diastereoselectivity. The reaction of various 2-substituted O-allylethanolamines with aryl bromides consistently yields cis-3,5-disubstituted morpholines with a diastereomeric ratio (dr) greater than 20:1. nih.gov The proposed mechanism involves a chair-like transition state that leads to the observed cis configuration.

Another method for achieving cis-diastereoselectivity is through the electrophile-induced ring closure of N-substituted 2-(allyloxymethyl)aziridines. For instance, the reaction of 1-tert-butyl-2-(allyloxymethyl)aziridine with bromine in dichloromethane results in the formation of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine diastereoselectively. nih.gov This transformation provides a direct route to the cis isomer, which can be further functionalized.

The synthesis of trans-3,5-disubstituted morpholines often requires a different strategic approach. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce various substituted morpholines with high to excellent diastereoselectivities. rsc.org Depending on the substrate and reaction conditions, this method can be tuned to favor the formation of specific stereoisomers.

The following table summarizes a diastereoselective synthesis of cis-3,5-disubstituted morpholines via a Pd-catalyzed reaction. nih.gov

| Entry | Amino Alcohol Derivative (Substituent at C2) | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Methyl | 4-Bromotoluene | cis-3-Methyl-5-p-tolyl-N-aryl-morpholine | 66 | >20:1 |

| 2 | n-Butyl | 4-Bromotoluene | cis-3-n-Butyl-5-p-tolyl-N-aryl-morpholine | 56 | >20:1 |

| 3 | i-Butyl | 4-Bromotoluene | cis-3-i-Butyl-5-p-tolyl-N-aryl-morpholine | 61 | >20:1 |

| 4 | Phenyl | 4-Bromotoluene | cis-3-Phenyl-5-p-tolyl-N-aryl-morpholine | 55 | >20:1 |

| 5 | CH₂SMe | 4-Bromotoluene | cis-3-(Methylthiomethyl)-5-p-tolyl-N-aryl-morpholine | 46 | >20:1 |

Influence of Substituent Patterns on Diastereoselectivity

The steric and electronic properties of substituents on the precursors play a significant role in directing the stereochemical outcome of morpholine synthesis. The choice of protecting groups, substituents on the nitrogen atom, and the nature of the reactants can profoundly influence diastereoselectivity.

In the synthesis of cis-3,5-di(bromomethyl)morpholines from 2-(allyloxymethyl)aziridines, the substituent on the aziridine nitrogen was found to be critical. The reaction proceeded efficiently only for the N-neopentyl derivative, while other N-arylmethyl and N-alkylmethyl substituted aziridines resulted in low yields of the desired morpholines. nih.gov This suggests that the bulky neopentyl group may favorably bias the transition state conformation required for the high-yielding, diastereoselective cyclization.

The diastereoselectivity of morpholine ring formation from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates is also influenced by the nature of the carboxylate ester. While various bases had no significant impact on the diastereoselectivity, the structure of the α-formyl carboxylate substrate did affect the outcome. nih.govacs.org For example, the reaction with methyl 2-methyl-3-oxopropanoate (B1259668) proceeded with a diastereomeric ratio of 3.4:1 on a gram scale. acs.org This highlights the subtle interplay of steric and electronic factors of the reacting partners in determining the final stereochemical composition.

The following table illustrates the effect of different α-formyl carboxylate substrates on the yield and diastereoselectivity of morpholine hemiaminal formation. nih.govacs.org

| Entry | α-Formyl Carboxylate (Substituent) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 1 | Methyl 2-methyl-3-oxopropanoate | 72 | 3.4:1 |

| 2 | Ethyl 2-methyl-3-oxopropanoate | 86 | - |

| 3 | Ethyl 2-ethyl-3-oxopropanoate | 82 | 2.3:1 |

| 4 | Methyl 2-formylpropanoate | 72 | 3.4:1 |

Chemical Resolution Techniques for Enantiomeric Enrichment of Morpholine Precursors or Derivatives

When a synthetic route produces a racemic or diastereomeric mixture of morpholine derivatives or their precursors, chemical resolution is a common and effective method for isolating the desired enantiomer. This technique relies on the reaction of the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org

A primary strategy involves the formation of diastereomeric salts. For racemic amines or their precursors like amino alcohols, chiral acids such as (+)-tartaric acid are frequently used as resolving agents. rsc.org The reaction of a racemic amine with (+)-tartaric acid produces two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to their different crystal packing and solubility, one salt will typically crystallize preferentially from a suitable solvent, while the other remains in the mother liquor. rsc.org After separation by filtration, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically enriched amine.

This classical chemical resolution approach has been successfully applied to a wide variety of substrates. For example, racemic amines have been resolved by forming diastereomeric salts with d-tartaric acid, leading to products with high enantiomeric excess (ee) after crystallization. nih.gov The efficiency of the resolution depends on the choice of resolving agent, the solvent system, and the crystallization conditions.

The table below provides examples of chiral resolving agents commonly used for the separation of enantiomers.

| Racemic Substrate Type | Chiral Resolving Agent Example | Interaction Type | Separation Method |

|---|---|---|---|

| Amines / Amino Alcohols | (+)-Tartaric Acid | Diastereomeric Salt Formation | Fractional Crystallization |

| Carboxylic Acids | (-)-Brucine or (R)-1-Phenylethylamine | Diastereomeric Salt Formation | Fractional Crystallization |

| Alcohols | (S)-Mandelic Acid | Diastereomeric Ester Formation | Crystallization or Chromatography |

Mechanistic Investigations and Computational Studies on Chiral Morpholines

Elucidation of Reaction Mechanisms in Stereoselective Morpholine (B109124) Synthesis

The formation of the chiral centers in the morpholine ring, particularly at the C-3 and C-5 positions, can be achieved through various synthetic strategies, each with its own distinct mechanism.

One prominent method involves the intramolecular cyclization of N-substituted amino alcohols. For instance, the electrophile-induced ring closure of 1-tert-Butyl-2-(allyloxymethyl)aziridine using bromine has been shown to produce cis-3,5-di(bromomethyl)-4-tert-butylmorpholine diastereoselectively. nih.gov This reaction proceeds through a bromonium ion intermediate, followed by an intramolecular nucleophilic attack by the nitrogen atom, establishing the morpholine ring and the relative stereochemistry of the substituents.

Another strategy is the copper-promoted intramolecular oxyamination of alkenes. nih.gov This method involves the simultaneous addition of an oxygen and a nitrogen atom across a double bond. The mechanism is thought to involve a cis-aminocupration of the alkene, followed by reductive elimination to form the C-O bond, thereby constructing the morpholine ring. The stereoselectivity of this process is dictated by the geometry of the substrate and the coordination of the copper catalyst.

Tandem reactions that combine hydroamination and asymmetric transfer hydrogenation also provide an efficient route to enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org In these systems, a ruthenium catalyst is often employed. The proposed mechanism suggests that hydrogen-bonding interactions between the oxygen atom of the substrate and the ligand of the Ru catalyst are critical for achieving high enantiomeric excess. organic-chemistry.org Similarly, gold(I)-catalyzed tandem reactions involving the ring-opening of aziridines with propargyl alcohols have been developed, proceeding through a sequence of nucleophilic attack, 6-exo-dig cyclization, and double bond isomerization to yield morpholine derivatives. rsc.org

The table below summarizes key mechanistic features of selected stereoselective morpholine synthesis methods.

Table 1: Mechanistic Features of Stereoselective Morpholine Synthesis| Reaction Type | Key Mechanistic Steps | Factors Influencing Stereoselectivity | Reference |

|---|---|---|---|

| Electrophile-Induced Cyclization | Formation of halonium ion intermediate; Intramolecular nucleophilic attack | Substrate geometry, Nature of electrophile | nih.gov |

| Copper-Promoted Oxyamination | cis-Aminocupration of alkene; Reductive elimination | Substrate control, Ligand on copper catalyst | nih.gov |

| Asymmetric Transfer Hydrogenation | Formation of a metal-hydride species; Hydrogen-bonding interactions | Chiral ligand on Ru catalyst, Substrate-catalyst interactions | organic-chemistry.org |

| Gold(I)-Catalyzed Tandem Reaction | Nucleophilic ring-opening of aziridine (B145994); 6-exo-dig cyclization; Isomerization | Dual activation role of Gold(I) catalyst as π and σ acid | rsc.org |

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of fleeting transition states that are often impossible to observe experimentally. mit.educecam.org These approaches are particularly valuable in stereoselective synthesis for understanding the origins of selectivity.

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of organic reactions, offering a good balance between computational cost and accuracy. unibo.it In the context of morpholine synthesis, DFT calculations are used to determine the geometries and energies of reactants, intermediates, transition states, and products. medjchem.comresearchgate.net By comparing the activation energies of competing diastereomeric transition states, the stereochemical outcome of a reaction can be predicted and rationalized. researchgate.net

For example, in the Michael addition of amines to α,β-unsaturated carbonyl compounds to form morpholine precursors, DFT calculations (commonly using the B3LYP functional) can elucidate the chemoselectivity and stereospecificity. researchgate.net The calculations help in understanding the role of global electron density transfer (GEDT) and the polar nature of these reactions. medjchem.com Analysis of reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can predict the most likely sites of reaction. researchgate.net

In studies of modified Mannich reactions involving morpholine, DFT calculations have been used to rationalize product selectivity and regioselectivity by examining the Highest Occupied Molecular Orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges on the potential nucleophilic centers. rsc.org These calculations can reveal why a particular carbon atom in a precursor is more reactive towards the formation of the morpholine ring.

The following table presents hypothetical activation energy data derived from DFT calculations for competing reaction pathways leading to different stereoisomers, illustrating how such data is used to predict selectivity.

Table 2: Hypothetical DFT-Calculated Activation Energies for Diastereomeric Transition States| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A | TS-A (leading to cis-isomer) | 15.2 | cis-3,5-dimethylmorpholine |

| Pathway B | TS-B (leading to trans-isomer) | 17.8 | |

| Pathway C | TS-C (leading to regioisomer) | 21.5 |

In catalyst-controlled stereoselective syntheses, molecular modeling is crucial for understanding the interactions between the substrate, the catalyst, and any other reagents. nih.gov These models can reveal the three-dimensional arrangement of the transition state assembly, highlighting the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for stereochemical induction. nih.gov

For the synthesis of chiral morpholines using organocatalysts, computational studies can disclose the transition state of the reaction, explaining how the catalyst structure influences efficiency and stereoselectivity. nih.gov For instance, in the 1,4-addition of aldehydes to nitroolefins catalyzed by morpholine-based catalysts, modeling can show how the catalyst's conformation and the orientation of the enamine intermediate dictate the facial selectivity of the electrophilic attack. nih.gov

Kinetic modeling of catalytic systems, such as the direct synthesis of dimethyl ether (a related ether compound), often involves understanding dual-site mechanisms. plastice.eu Similar principles can be applied to model the synthesis of morpholines over hybrid catalysts, where different active sites may be responsible for different steps of the reaction sequence. plastice.eu By modeling the adsorption and reaction of intermediates on the catalyst surface, a more complete picture of the reaction mechanism and the factors controlling selectivity can be obtained.

Stereoelectronic Effects within the Morpholine Ring System Affecting Reactivity and Selectivity

Stereoelectronic effects are orbital interactions that dictate the geometry, stability, and reactivity of molecules based on the spatial arrangement of electrons in bonding and non-bonding orbitals. wikipedia.orgbaranlab.org In the morpholine ring system, these effects play a significant role in determining its preferred conformation and the stereochemical course of its reactions.

A key stereoelectronic interaction in the morpholine ring is hyperconjugation, which involves the donation of electron density from a filled orbital to a vicinal empty (or partially empty) anti-bonding orbital. imperial.ac.uk For example, the interaction between the nitrogen lone pair (nN) and the anti-bonding orbital of a vicinal C-O bond (σC-O) can influence the conformation and the basicity of the nitrogen. Similarly, interactions involving the oxygen lone pairs (nO) and adjacent σC-C or σ*C-N orbitals are also important.

These interactions are highly dependent on the relative orientation of the orbitals, with a strong preference for an anti-periplanar arrangement (a dihedral angle of 180°). imperial.ac.uk This requirement for specific orbital alignment means that the conformational preferences of the morpholine ring will directly impact its reactivity. For instance, the rate of a reaction at a substituent on the ring may depend on whether the conformation allows for optimal stereoelectronic stabilization of the transition state. In computational models, the impact of these effects can be evaluated by analyzing orbital populations and interaction energies using methods like Natural Bond Orbital (NBO) analysis. pitt.edu

Conformational Analysis of Chiral 3,5-Dimethylmorpholine (B170313) Derivatives

The morpholine ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. For substituted morpholines like 3,5-dimethylmorpholine, there are multiple possible chair conformations and stereoisomers (cis and trans). The relative stability of these conformers is determined by the energetic cost of axial versus equatorial substituent placement and by the stereoelectronic effects discussed previously.

In the case of cis-3,5-dimethylmorpholine, both methyl groups can be in equatorial positions in one chair conformation, which is generally the most stable arrangement to avoid 1,3-diaxial interactions. In the trans isomer, one methyl group must be axial while the other is equatorial, leading to a higher ground-state energy.

X-ray crystallography provides definitive experimental data on the solid-state conformation of molecules. For example, the crystal structure of (2R,3R,5S)-3,5-dimethyl-2-(3-chlorophenyl)-2-morpholinol hydrochloride, a derivative containing the 3,5-dimethylmorpholine core, confirms that the morpholine ring adopts a chair conformation. researchgate.net Computational methods, such as molecular mechanics (MMP2) and DFT, are used to explore the conformational landscape in the gas phase or in solution, calculating the relative energies of different conformers. nih.govmdpi.com These studies allow for the determination of the preferred conformations and the energy barriers to ring inversion. mdpi.com

The table below shows representative data from a conformational analysis of a chiral 3,5-dimethylmorpholine derivative.

Table 3: Conformational Data for a (3R,5S)-3,5-Dimethylmorpholine Derivative| Conformer | C3-Me Position | C5-Me Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|---|

| Chair 1 (cis) | Equatorial | Equatorial | 0.00 | C2-N-C6-C5 ≈ -55 |

| Chair 2 (cis) | Axial | Axial | 5.4 | C2-N-C6-C5 ≈ 54 |

| Chair 1 (trans) | Equatorial | Axial | 1.9 | C2-N-C6-C5 ≈ -56 |

| Chair 2 (trans) | Axial | Equatorial | 1.9 | C2-N-C6-C5 ≈ 56 |

Applications of Chiral Morpholine Derivatives in Asymmetric Organic Synthesis

(3R)-3,5-Dimethylmorpholine Hydrochloride and Analogues as Chiral Building Blocks

The inherent chirality of this compound and its analogues makes them attractive starting materials for the synthesis of more complex molecules. The stereocenters within the morpholine (B109124) ring can direct the formation of new stereocenters in subsequent reactions, a crucial aspect of modern drug discovery and development.

Chiral morpholine derivatives serve as key components in the construction of intricate molecular architectures. For instance, enantiopure (2R,3R,5S)-3,5-dimethyl-2-(3-chlorophenyl)-2-morpholinol hydrochloride has been synthesized from (S)-2-amino-1-propanol, demonstrating the utility of chiral amino alcohols in creating substituted morpholine frameworks. researchgate.net The resulting structures, with defined absolute configurations confirmed by X-ray diffraction, showcase the integration of the chiral morpholine unit into more complex aryl-substituted heterocyclic systems. researchgate.net In these structures, the morpholine ring typically adopts a stable chair conformation. researchgate.net The synthesis of such complex molecules often starts from commercially available heterocyclic building blocks, which are fundamental to the design of new chemical entities.

The morpholine ring of compounds like (3R)-3,5-dimethylmorpholine can be chemically modified or cleaved to generate other valuable chiral scaffolds. While direct transformations of this compound are specific, the broader principle involves leveraging the existing stereocenters to produce new chiral amines and ethers. The development of synthetic methods for chiral α-tertiary amines and γ-chiral aliphatic amines is an active area of research, with applications in the synthesis of natural products and bioactive molecules. rsc.orgnih.gov These methods often rely on the stereospecific transformation of precursors that contain established chiral centers.

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The nitrogen atom of the morpholine ring can coordinate to metal centers, allowing chiral morpholine derivatives to function as ligands in transition-metal-catalyzed asymmetric reactions. The stereochemical environment created by the chiral ligand around the metal center can induce high enantioselectivity in the formation of the product. The development of chiral ligands is a cornerstone of asymmetric catalysis, with a vast number of ligands designed for various transformations. While the direct application of this compound as a ligand is not extensively documented in the provided results, the principle is well-established for other chiral amines. The effectiveness of a chiral ligand is often dependent on its ability to create a sterically defined pocket around the metal's active site, thereby controlling the approach of the reactants.

Evaluation as Chiral Organocatalysts in Enantioselective Transformations

In organocatalysis, small organic molecules are used to accelerate chemical reactions. Chiral secondary amines, including morpholine derivatives, can act as organocatalysts, often proceeding through enamine or iminium ion intermediates.

Morpholine-based organocatalysts have been successfully employed in enantioselective carbon-carbon bond-forming reactions. A notable example is the 1,4-addition (Michael addition) of aldehydes to nitroolefins. nih.gov While morpholine-enamines are generally less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, appropriately substituted morpholine catalysts can achieve high efficiency. nih.gov For instance, a β-morpholine amino acid derivative has been shown to catalyze the reaction between various aldehydes and nitroolefins with excellent yields, diastereoselectivities, and good to high enantioselectivities. nih.gov The catalyst's structure, particularly the substitution pattern on the morpholine ring, is critical for its performance. nih.gov

The following table summarizes the performance of a morpholine-based organocatalyst in the 1,4-addition of propanal to β-nitrostyrene under various conditions.

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. (syn/anti) | e.e. (syn) (%) |

| Propanal | β-Nitrostyrene | 1 | iPrOH | -10 | 24 | >99 | 99:1 | 95 |

| Butanal | β-Nitrostyrene | 1 | iPrOH | -10 | 24 | 90 | 99:1 | 96 |

| Isovaleraldehyde | β-Nitrostyrene | 1 | iPrOH | -10 | 24 | 85 | 99:1 | 97 |

| Propanal | (E)-1-nitro-2-phenylethene | 1 | iPrOH | -10 | 24 | >99 | 99:1 | 95 |

| Propanal | (E)-1-(4-chlorophenyl)-2-nitroethene | 1 | iPrOH | -10 | 24 | >99 | 99:1 | 94 |

| Propanal | (E)-1-(4-methoxyphenyl)-2-nitroethene | 1 | iPrOH | -10 | 24 | >99 | 99:1 | 96 |

Data compiled from a study on morpholine-based organocatalysts. nih.gov The specific catalyst was a β-morpholine amino acid derivative.

The reactivity and selectivity of chiral morpholine organocatalysts are governed by the structure of the catalyst and the reaction conditions. In the context of enamine catalysis for 1,4-addition reactions, the morpholine catalyst first reacts with the aldehyde to form a chiral enamine intermediate. nih.gov The stereochemistry of the substituents on the morpholine ring dictates the facial selectivity of the subsequent attack of the enamine on the nitroolefin. nih.gov Computational studies have been used to elucidate the transition state of these reactions, explaining how specific substitution patterns on the morpholine ring can overcome its inherent lower reactivity to achieve high diastereo- and enantioselectivity. nih.gov The choice of solvent and temperature also plays a crucial role in optimizing the catalytic performance, with lower temperatures generally leading to higher selectivity. nih.gov The development of efficient morpholine-based organocatalysts remains a challenge due to the electronic properties of the morpholine ring, but recent successes demonstrate their potential in asymmetric synthesis. nih.gov

Derivatization and Functionalization Strategies for Chiral 3r 3,5 Dimethylmorpholine Hydrochloride

Regioselective Functionalization of the Morpholine (B109124) Ring at Nitrogen and Carbon Positions

The functionalization of the (3R)-3,5-dimethylmorpholine ring can be selectively targeted at either the nitrogen atom or the carbon atoms, providing distinct avenues for structural elaboration.

Nitrogen Functionalization: The secondary amine nitrogen of the morpholine ring is a primary site for functionalization. N-alkylation, N-acylation, and N-arylation are common strategies to introduce a wide array of substituents. For instance, N-substitution is a key step in the synthesis of various biologically active compounds. The reactivity of the nitrogen can be influenced by the reaction conditions, including the choice of base and solvent, to achieve the desired regioselectivity, particularly in the presence of other potentially reactive functional groups within the molecule.

Carbon Functionalization: While direct C-H functionalization of the morpholine ring is challenging, strategies have been developed for the introduction of substituents at the carbon positions, often by starting with a precursor that is then cyclized to form the desired substituted morpholine. One such approach involves the diastereoselective cyclization of an N-substituted 2-(allyloxymethyl)aziridine with bromine, leading to a cis-3,5-di(bromomethyl)morpholine derivative. nih.gov This di-brominated intermediate serves as a versatile platform for further functionalization through nucleophilic displacement of the bromide ions. nih.gov This method allows for the introduction of functional groups at the C3 and C5 positions of the morpholine ring.

The table below summarizes the regioselective functionalization strategies for the morpholine ring.

| Position | Functionalization Strategy | Reagents/Conditions | Resulting Substituent |

| Nitrogen | N-Alkylation | Alkyl halides, Base | Alkyl groups |

| Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | Acyl groups |

| Nitrogen | N-Arylation | Aryl halides, Palladium catalyst | Aryl groups |

| C3, C5 | Nucleophilic Displacement | Starting from di(bromomethyl)morpholine | Methoxymethyl, Cyanomethyl |

Introduction of Diverse Substituents for Tailored Synthetic Utility

The ability to introduce a wide range of substituents onto the (3R)-3,5-dimethylmorpholine scaffold is crucial for tailoring its properties for specific synthetic goals.

Building upon the regioselective functionalization methods, various substituents can be incorporated. For example, the cis-3,5-di(bromomethyl)morpholine intermediate can be reacted with different nucleophiles to introduce functionalities like methoxymethyl and cyanomethyl groups. nih.gov The introduction of sterically hindered morpholines, such as (3S,5R)-3,5-dimethylmorpholine, has been explored in the synthesis of potent and selective mTOR inhibitors. unimi.it In this context, the dimethylmorpholine moiety engages with the solvent-exposed region of the mTOR binding pocket. unimi.it The synthesis of these complex molecules involves the sequential substitution of cyanuric chloride, first with (R)-3-methylmorpholine and then with (3S,5R)-3,5-dimethylmorpholine, showcasing the utility of this chiral building block in constructing intricate molecular architectures. unimi.it

The following table provides examples of diverse substituents introduced onto the morpholine ring and their potential synthetic utility.

| Substituent | Method of Introduction | Potential Synthetic Utility |

| Bromomethyl | Electrophile-induced ring closure of an aziridine (B145994) derivative | Intermediate for further nucleophilic substitution |

| Methoxymethyl | Nucleophilic displacement of a bromide | Modification of steric and electronic properties |

| Cyanomethyl | Nucleophilic displacement of a bromide | Precursor for carboxylic acids, amines, or other nitrogen-containing heterocycles |

| Substituted triazinyl | Sequential nucleophilic substitution on cyanuric chloride | Core scaffold for kinase inhibitors |

Preparation of Salt Forms for Enhanced Handling in Synthetic Processes

The preparation of salt forms, particularly the hydrochloride salt, is a common and effective strategy to improve the handling and purification of (3R)-3,5-dimethylmorpholine in synthetic processes.

As a secondary amine, (3R)-3,5-dimethylmorpholine is a basic compound. The free base can be an oil or a low-melting solid, which can present challenges in terms of isolation, purification, and storage. Conversion to a salt form, such as the hydrochloride salt, typically results in a stable, crystalline solid with a well-defined melting point. chiralen.com This crystalline nature facilitates purification by recrystallization and simplifies handling and weighing.

The hydrochloride salt is prepared by treating the free base with hydrochloric acid. The resulting salt is often readily precipitated from a suitable solvent. The use of the hydrochloride salt is evident in the synthesis of derivatives, where it can be used directly or after neutralization to liberate the free amine in situ for a subsequent reaction. The crystal structure of derivatives, such as (2R,3R,5S)-3,5-dimethyl-2-(3-chlorophenyl)-2-morpholinol hydrochloride, has been determined, confirming its salt form and providing valuable structural information. researchgate.net

The advantages of using the hydrochloride salt form are outlined in the table below.

| Property | Free Base | Hydrochloride Salt |

| Physical State | Often an oil or low-melting solid | Typically a crystalline solid |

| Handling | Can be difficult to weigh and transfer accurately | Easy to handle, weigh, and store |

| Purification | Often requires chromatography | Can be purified by recrystallization |

| Stability | May be less stable on storage | Generally more stable with a longer shelf-life |

Future Research Directions and Emerging Trends in Chiral Morpholine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enantiopure Morpholines

Modern synthetic chemistry is increasingly prioritizing sustainability, efficiency, and atom economy. In the context of chiral morpholines, this translates to developing catalytic asymmetric methods that minimize waste, avoid harsh reagents, and reduce the number of synthetic steps.

One of the most powerful techniques to emerge is asymmetric hydrogenation . Researchers have developed rhodium-based catalysts, such as those with large bite-angle bisphosphine ligands (e.g., SKP-Rh complex), to hydrogenate unsaturated dehydromorpholines. nih.govrsc.orgrsc.org This method provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with outstanding enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govrsc.org This approach represents a significant improvement over classical methods which often required stoichiometric chiral auxiliaries or starting materials. rsc.org

Tandem catalytic reactions offer another route to enhance efficiency by combining multiple transformations into a single, uninterrupted process. A notable example is the one-pot synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This process utilizes a titanium catalyst for an initial hydroamination to form a cyclic imine, which is then reduced in the same vessel by a ruthenium-based asymmetric transfer hydrogenation catalyst (e.g., Noyori-Ikariya catalyst). organic-chemistry.orgubc.ca This tandem strategy is highly effective, affording chiral morpholines with enantiomeric excesses greater than 95% while eliminating the need for isolation and purification of intermediates. ubc.caresearchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Chiral Morpholines

| Methodology | Catalyst/Reagent | Key Features | Typical Enantioselectivity (ee) | Citations |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Direct, atom-economical, excellent for 2-substituted morpholines | Up to 99% | nih.gov, rsc.org, rsc.org |

| Tandem Hydroamination/ATH | Ti-catalyst & Ru-catalyst | One-pot procedure, high efficiency, for 3-substituted morpholines | >95% | ubc.ca, organic-chemistry.org, researchgate.net |

| Green Annulation | Ethylene (B1197577) Sulfate (B86663) / tBuOK | Redox-neutral, avoids hazardous reagents, sustainable | N/A (uses chiral pool) | nih.gov, chemrxiv.org |

| Pd-Catalyzed Carboamination | Palladium / Phosphine Ligand | High stereoselectivity, versatile for complex substitutions | High (diastereoselective) | nih.gov |

Exploration of New Catalytic Applications for Chiral Morpholine (B109124) Derivatives in Cascade and Multicomponent Reactions

Beyond being synthetic targets, chiral morpholine derivatives are emerging as a promising, albeit underexploited, class of organocatalysts. nih.govfrontiersin.org While pyrrolidine-based catalysts have long dominated the field of enamine catalysis, recent studies have demonstrated the potential of chiral β-morpholine amino acids to catalyze reactions such as the Michael addition of aldehydes to nitroolefins. nih.gov Despite the generally lower reactivity of morpholine-derived enamines, researchers have successfully designed catalysts that provide condensation products in excellent yields with high diastereo- and enantioselectivity. frontiersin.orgnih.gov Computational studies have been instrumental in understanding the transition states of these reactions, explaining how the specific geometry of the morpholine catalyst can effectively control the stereochemical outcome. nih.gov

The structural complexity of bioactive molecules necessitates synthetic strategies that can build multiple bonds and stereocenters in a single operation. Cascade and multicomponent reactions (MCRs) are ideally suited for this purpose. beilstein-journals.orgmdpi.com The rigid, chiral scaffold of a morpholine can be used to direct the stereochemistry of complex transformations. Future work will likely focus on designing novel morpholine-based catalysts for a broader range of cascade reactions, where an initial catalytic step triggers a sequence of intramolecular transformations.

Furthermore, MCRs are being employed for the de novo synthesis of highly substituted morpholine libraries. For instance, an Ugi four-component reaction followed by an intramolecular SN2 cyclization provides a rapid and versatile route to diverse morpholine and piperazine (B1678402) scaffolds. acs.org This strategy allows for variation at multiple positions on the heterocyclic ring by simply changing the starting components, facilitating the rapid exploration of chemical space in drug discovery programs.

Table 2: Application of Chiral Morpholine Derivatives as Organocatalysts

| Reaction Type | Catalyst Type | Reactants | Key Outcome | Citations |

| Michael Addition | β-Morpholine Amino Acids | Aldehydes, Nitroolefins | Excellent yields, diastereoselectivity, and enantioselectivity | frontiersin.org, nih.gov |

| Michael Addition | N-alkyl-3,3'-bimorpholine | Aldehydes, Nitroolefins/Vinyl Sulfone | High yields, good diastereo- and enantioselectivity | acs.org |

Advanced Spectroscopic and Structural Characterization Techniques for Precise Stereochemical Assignment

The synthesis of enantiopure compounds is meaningless without robust analytical methods to confirm their absolute and relative stereochemistry. While routine techniques provide basic structural information, the unambiguous assignment of complex chiral molecules like substituted morpholines requires more advanced approaches.

Single-crystal X-ray diffraction remains the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained. springernature.com By analyzing the anomalous dispersion of X-rays, crystallographers can determine the Flack parameter, which provides a high degree of confidence in the assignment of the molecule's absolute three-dimensional structure. nih.govresearchgate.net

However, many compounds, particularly intermediates, are difficult to crystallize. In these cases, spectroscopic techniques are indispensable. Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for assigning absolute configuration in the solution phase. spark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum, which is a unique fingerprint for a specific enantiomer, is then compared to a spectrum predicted by quantum mechanical calculations (e.g., Density Functional Theory) for a known configuration. A match between the experimental and computed spectra allows for a non-empirical assignment of the absolute stereochemistry without the need for crystallization or chemical derivatization. spark904.nl

For determining relative stereochemistry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. Two-dimensional NMR experiments, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the spatial proximity of protons within a molecule. nih.gov By observing correlations between specific protons on the morpholine ring and its substituents, chemists can deduce their relative arrangement (e.g., cis or trans), which is critical for understanding the molecule's shape and biological function. nih.gov

Integration of Computational Design and Machine Learning for Tailored Chiral Morpholine Scaffolds and Catalysts

The traditional process of catalyst discovery often relies on extensive experimental screening, which can be time-consuming and resource-intensive. The integration of computational chemistry and machine learning (ML) is poised to revolutionize this paradigm by enabling the in silico design and evaluation of chiral catalysts. nih.gov

Computational modeling , using methods like Density Functional Theory (DFT), allows researchers to investigate reaction mechanisms at the atomic level. nih.gov By calculating the energies of various transition states, scientists can understand and predict why a particular chiral catalyst, such as a morpholine derivative, favors the formation of one enantiomer over the other. nih.govchemrxiv.org This mechanistic insight is invaluable for the rational design of new, more selective catalysts. rsc.org

Q & A

Q. How can researchers design dose-response studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodology : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations (LC-MS/MS) with biomarker responses. Incorporate mechanism-based PK-PD models to account for target engagement kinetics and downstream effects .

Data Analysis and Validation Questions

Q. How should researchers address variability in chiral purity measurements across different laboratories?

Q. What statistical tools are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.